molecular formula C15H13ClFNO4S B2632887 N-(3-chloro-4-fluorophenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide CAS No. 941928-39-8

N-(3-chloro-4-fluorophenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide

Cat. No.: B2632887
CAS No.: 941928-39-8
M. Wt: 357.78
InChI Key: PAZOFZDNAQZJOI-UHFFFAOYSA-N
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Description

N-(3-chloro-4-fluorophenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzodioxepine ring system, which is known for its stability and versatility in chemical reactions.

Scientific Research Applications

N-(3-chloro-4-fluorophenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It serves as a probe for studying biological pathways and interactions.

    Medicine: It has potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-fluorophenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide typically involves a multi-step process. One common method starts with the preparation of the benzodioxepine ring, followed by the introduction of the sulfonamide group. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality in the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-fluorophenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to remove oxygen atoms or reduce double bonds.

    Substitution: This reaction involves replacing one functional group with another, often using reagents like halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine or bromine. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-fluorophenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s effects are mediated through pathways that regulate cell signaling, metabolism, and other critical functions.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to N-(3-chloro-4-fluorophenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide include:

Uniqueness

What sets this compound apart is its benzodioxepine ring system, which provides unique stability and reactivity compared to other similar compounds

Properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClFNO4S/c16-12-8-10(2-4-13(12)17)18-23(19,20)11-3-5-14-15(9-11)22-7-1-6-21-14/h2-5,8-9,18H,1,6-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAZOFZDNAQZJOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C=C(C=C2)S(=O)(=O)NC3=CC(=C(C=C3)F)Cl)OC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClFNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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